molecular formula C10H14N2O4 B562708 Carbidopa-d5 CAS No. 1185134-76-2

Carbidopa-d5

Cat. No.: B562708
CAS No.: 1185134-76-2
M. Wt: 231.263
InChI Key: TZFNLOMSOLWIDK-RPIBLTHZSA-N
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Description

Carbidopa-d5 is a labeled variant of Carbidopa . Carbidopa is used with another medicine called levodopa to treat symptoms of Parkinson’s disease, such as stiffness or tremors . It is an inhibitor of aromatic amino acid decarboxylase and due to its chemical properties, it does not cross the blood-brain barrier .


Synthesis Analysis

Carbidopa has been studied for its selective colorimetric detection and quantification in the co-presence of levodopa as a dopamine precursor in pharmaceutical formulations for the treatment of Parkinson’s disease . An ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method has been developed to quantify L-DOPA, levodopa methyl ester (LDME), and the DDCI carbidopa in human plasma .


Molecular Structure Analysis

This compound is a labeled Carbidopa that is an inhibitor of aromatic amino acid decarboxylase . It is also an aromatic L-amino-acid decarboxylase (DDC) inhibitor, an important enzyme in the biosynthesis of L-tryptophan to serotonin and L-DOPA to Dopamine (DA) .


Chemical Reactions Analysis

Carbidopa has been studied for its selective colorimetric detection and quantification in the co-presence of levodopa as a dopamine precursor in pharmaceutical formulations for the treatment of Parkinson’s disease . The method is based on the selective condensation reaction between the hydrazine group from carbidopa and the formyl functional group of vanillin, a natural flavoring agent, in acidified alcoholic solution .


Physical and Chemical Properties Analysis

This compound is a labeled Carbidopa that is an inhibitor of aromatic amino acid decarboxylase . It is also an aromatic L-amino-acid decarboxylase (DDC) inhibitor, an important enzyme in the biosynthesis of L-tryptophan to serotonin and L-DOPA to Dopamine (DA) .

Scientific Research Applications

  • Inhibition of T Cell Activation and Autoimmunity : Carbidopa has shown potential in inhibiting T cell responses in vivo. It may have therapeutic use in suppressing T cell-mediated pathologies (Zhu et al., 2017).

  • Antiemetic Efficacy in Familial Dysautonomia : Carbidopa has been found to be an effective antiemetic in patients with familial dysautonomia, potentially by reducing the formation of dopamine outside the brain (Norcliffe-Kaufmann et al., 2013).

  • Potential for Cancer Therapy : Carbidopa has been identified as an activator of the aryl hydrocarbon receptor and has shown effectiveness in inhibiting pancreatic cancer cell proliferation (Ogura et al., 2017).

  • Impact on Tryptophan Metabolism in Cancer Cells : Carbidopa has been found to alter tryptophan metabolism in breast cancer and melanoma cells, leading to the formation of a pro-proliferative metabolite (Duarte et al., 2019).

  • Suppression of Prostate Cancer : Carbidopa suppresses prostate cancer via aryl hydrocarbon receptor-mediated ubiquitination and degradation of the androgen receptor (Chen et al., 2020).

  • Effect on Monoamine and Neuroendocrine Function : Carbidopa has been observed to affect endogenous catecholamine, indoleamine, and endocrine function (Garfinkel et al., 1977).

  • Application in Autonomic Disorders : Carbidopa is explored as a therapy for hyperadrenergic symptoms of autonomic disorders, showing potential to decrease peripheral catecholamine levels (Golden et al., 2021).

  • Conformation and Electronic Structure Analysis : Studies on the conformation and electronic structure of Carbidopa provide insights into its biochemical properties and interactions (Sukker et al., 2016).

  • Improvement of Physical Fatigue in Parkinson's Disease : Carbidopa/levodopa has been found to improve physical fatigue in Parkinson's disease patients (Lou et al., 2003).

Mechanism of Action

Target of Action

Carbidopa primarily targets the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . Carbidopa inhibits AADC outside the blood-brain barrier (BBB), preventing the peripheral conversion of levodopa to dopamine .

Mode of Action

Carbidopa acts by inhibiting AADC , which prevents the conversion of levodopa to dopamine outside the central nervous system (CNS) . This is significant because levodopa can cross the BBB, while dopamine cannot . By inhibiting AADC, carbidopa ensures that more levodopa reaches the brain where it can be converted to dopamine .

Biochemical Pathways

Carbidopa affects the dopaminergic pathway by inhibiting the peripheral conversion of levodopa to dopamine . This allows more levodopa to cross the BBB and be converted to dopamine in the brain, which is beneficial in conditions like Parkinson’s disease where there is a deficiency of dopamine .

Pharmacokinetics

When administered orally with levodopa, about 40-70% of the dose is absorbed . Once absorbed, carbidopa shows a bioavailability of 58% . The maximum concentration of carbidopa is achieved after approximately 143 minutes .

Result of Action

The primary result of carbidopa’s action is the increased availability of levodopa in the brain , leading to an increase in dopamine levels . This helps alleviate the symptoms of Parkinson’s disease . Additionally, carbidopa has been shown to inhibit T cell activation, suggesting a potential therapeutic use in the suppression of T cell-mediated pathologies .

Action Environment

Environmental factors such as diet and gut microbiota can influence the action of carbidopa . For example, certain gut bacteria can metabolize levodopa, reducing its availability . Carbidopa can help mitigate this by inhibiting the peripheral conversion of levodopa to dopamine . Furthermore, factors such as water pollution and pesticide exposure have been implicated in the development of Parkinson’s disease , which may indirectly influence the efficacy of carbidopa treatment.

Safety and Hazards

Carbidopa is used to inhibit the conversion of L-Dopa to dopamine before it reaches its site of action . It may cause false-positive reactions for urinary ketone bodies, false-negative tests using glucose-oxidase methods of testing for glucosuria, and rarely falsely diagnosed pheochromocytoma .

Future Directions

New treatments for PD provide clinicians and patients with new options and improved ability to manage the off period that occurs with prolonged levodopa treatment . Novel indications provide robust data for conditions that previously lacked appropriate treatment, such as PDP and nOH .

Biochemical Analysis

Biochemical Properties

Carbidopa-d5 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it inhibits the enzyme L-dopa decarboxylase (DDC), which is responsible for converting levodopa into dopamine . This interaction is crucial in managing the symptoms of Parkinson’s disease.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by decreasing the physiological decarboxylation of [18 F]F-DOPA into [18 F] fluoro-dopamine, and also decreases its renal clearance . This impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to and inhibits the enzyme L-dopa decarboxylase, preventing the conversion of levodopa to dopamine outside the CNS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to be stable, with a beyond use date fixed at one year

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with the enzyme L-dopa decarboxylase, which is part of the dopamine synthesis pathway . The effects of this compound on metabolic flux or metabolite levels are still being studied.

Properties

IUPAC Name

3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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